molecular formula C12H17NO2 B13525174 Phenyl-Leucine

Phenyl-Leucine

Cat. No.: B13525174
M. Wt: 207.27 g/mol
InChI Key: GUKOKXKMWGOHJJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-Leucine can be synthesized through several methods. One common approach involves the reaction of leucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis or the use of automated peptide synthesizers. These methods ensure higher yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenyl-Leucine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced this compound derivatives.

    Substitution: Formation of nitro or halogenated this compound compounds.

Scientific Research Applications

Phenyl-Leucine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For instance, it may inhibit enzymes involved in amino acid metabolism, leading to altered levels of key metabolites. The phenyl group in this compound also allows it to participate in aromatic interactions, which can influence its binding affinity to target proteins .

Comparison with Similar Compounds

Phenyl-Leucine can be compared with other amino acid derivatives such as:

This compound stands out due to its unique combination of a branched-chain amino acid and an aromatic phenyl group, providing distinct properties and applications in various scientific fields.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-2-anilino-4-methylpentanoic acid

InChI

InChI=1S/C12H17NO2/c1-9(2)8-11(12(14)15)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1

InChI Key

GUKOKXKMWGOHJJ-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NC1=CC=CC=C1

Origin of Product

United States

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